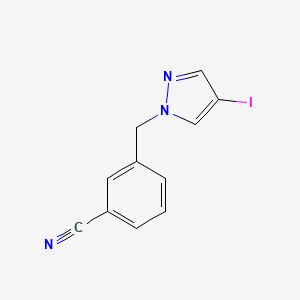

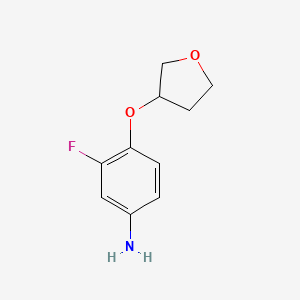

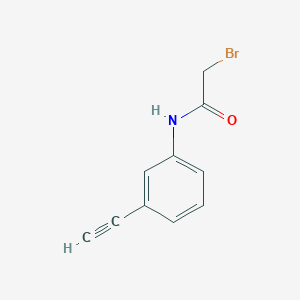

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Overview

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

There are many methods to synthesize pyrazole derivatives. For example, one method involves the cyclocondensation of the α,β-ethylenic ketone with phenylhydrazine . Another method involves solvothermal reactions of CuX (X = Cl, Br, I, CN) with bis(4-iodo-1H-pyrazol-1-yl)methane or its methyl-substituted derivative .

Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic structure that consists of two nitrogen atoms adjacent to three carbon atoms . It can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Application in Electrochemiluminescent Devices

A study highlighted the use of benzonitrile derivatives, specifically 4-(1H-tetrazol-5-yl)benzonitrile, in the synthesis of ruthenium polypyridyl complexes. These complexes demonstrate significant luminescence efficiency, making them potential candidates for electrochemiluminescent (ECL) devices. Such devices find applications in various fields including analytical chemistry, bioassays, and display technologies. The research emphasized the potential of these compounds in developing high-efficiency ECL systems (Stagni et al., 2006).

Role in Continuous Flow Iodination

Another study explored the iodination of benzonitrile derivatives under continuous flow conditions. This process is critical for synthesizing various pharmaceutical and chemical products. The research provided insights into the effectiveness of different bases in achieving selective iodination, a key step in the synthesis of many complex organic compounds (Dunn et al., 2018).

In Synthesis of Isoindoles and Isoquinolines

In the field of organic chemistry, benzonitrile derivatives are utilized in the synthesis of isoindoles and isoquinolines through palladium-catalyzed coupling reactions. This process highlights the role of these compounds in the formation of complex organic structures, which are important in pharmaceuticals and material sciences (Wei et al., 2000).

Synthesis of Highly Selective Dopamine D4 Receptor Ligands

The synthesis of iodine-labelled pyrazolo[1,5-a]pyridines using benzonitrile derivatives has been reported for the development of highly selective dopamine D4 receptor ligands. This application is significant in the field of neuroscience and pharmacology, especially for studying binding ligands to D4 receptors (Prante et al., 2001).

Development of Antimicrobial Agents

Benzonitrile derivatives have been utilized in the synthesis of novel antimicrobial agents. This showcases their importance in the development of new pharmaceutical compounds, particularly in combating microbial infections (Al‐Azmi et al., 2020).

As Ligands in Coordination Chemistry

New homoscorpionate ligands containing benzonitrile derivatives have been synthesized, influencing the coordination chemistry of various metals. These ligands find applications in catalysis and material science, highlighting the versatility of benzonitrile derivatives in complex chemical syntheses (Rheingold et al., 2003).

Future Directions

properties

IUPAC Name |

3-[(4-iodopyrazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSDXLSWNCJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)